REACTION_CXSMILES
|
Br.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]([CH3:21])[C:11](=[N:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[S:12][CH:13]=2)=[CH:5][C:4]=1[S:22](Cl)(=[O:24])=[O:23].[CH3:26][NH:27][CH3:28].CO>C(O)C>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]([CH3:21])[C:11](=[N:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[S:12][CH:13]=2)=[CH:5][C:4]=1[S:22](=[O:24])(=[O:23])[N:27]([CH3:28])[CH3:26] |f:0.1|
|
Name
|
4-(4-chloro-3-chlorosulfonylphenyl)-3-methyl-2-phenylimino-4-thiazoline hydrobromide
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
Br.ClC1=C(C=C(C=C1)C=1N(C(SC1)=NC1=CC=CC=C1)C)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirring, at a rate such that the temperature as far
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with external cooling
|
Type
|
CUSTOM
|
Details
|
as possible does not rise above 35° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 14 hours at room temperature
|
Duration
|
14 h
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off under a waterpump vacuum
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized under 50 ml of water
|
Type
|
STIRRING
|
Details
|
stirring with a magnetic stirrer
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1)C=1N(C(SC1)=NC1=CC=CC=C1)C)S(N(C)C)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |